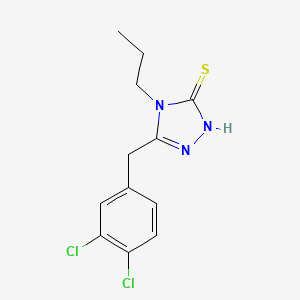

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol

概要

説明

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a dichlorobenzyl group and a propyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-propyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

The thiol (-SH) group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:

-

Disulfide formation : Mild oxidizing agents (e.g., iodine, O₂) convert the thiol to a disulfide (R-S-S-R).

-

Sulfonic acid formation : Strong oxidizers (e.g., H₂O₂, KMnO₄) oxidize the thiol to a sulfonic acid (-SO₃H) under acidic or neutral conditions .

Example Reaction Pathway :

Substitution Reactions

The thiol group can act as a nucleophile, participating in alkylation or arylation:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers (R-S-R').

-

Aryl diazonium salt coupling : Forms aryl sulfides under basic conditions .

Example Reaction :

Complexation with Metals

The thiol and triazole nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates. Such complexes are studied for catalytic or antimicrobial applications .

Proposed Structure :

Cycloaddition Reactions

The triazole ring may engage in Huisgen 1,3-dipolar cycloaddition with alkynes, though this is more typical for 1,2,3-triazoles. For 1,2,4-triazoles, reactivity is limited unless activated.

Functionalization of the Propyl Chain

The propyl group can undergo oxidation or halogenation:

-

Oxidation : Strong oxidizers (e.g., KMnO₄) convert the terminal methyl group to a carboxylic acid.

-

Halogenation : Radical bromination (e.g., NBS) introduces bromine at the benzylic position .

Electrophilic Aromatic Substitution

The dichlorobenzyl group directs electrophiles (e.g., NO₂⁺) to the meta/para positions, though electron-withdrawing Cl groups may deactivate the ring .

Table 2: Spectral Data for Reaction Monitoring

| Functional Group | IR Absorption (cm⁻¹) | NMR Shift (ppm) |

|---|---|---|

| -SH | ~2550–2600 | 1.2–1.5 (propyl CH₃), 3.8 (benzyl CH₂) |

| -SO₃H | ~1150, 1350 | Disappearance of -SH proton |

| Thioether (-S-) | Absent -SH peak | 2.1 (S-CH₃) |

Stability and Reactivity Considerations

科学的研究の応用

Anticancer Activity

One of the notable applications of 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol is its anticancer properties. Research has shown that this compound induces apoptosis in melanoma and breast cancer cells. The mechanism involves the inhibition of specific enzymes such as tyrosinase, which is crucial for melanin synthesis and has been linked to cancer progression.

Key Findings:

- Induces Apoptosis: Demonstrated ability to trigger programmed cell death in cancerous cells.

- Enzyme Inhibition: Effective in inhibiting tyrosinase, which may contribute to its anticancer effects.

Antimicrobial Properties

The compound exhibits promising antibacterial activity against various pathogens. Studies have indicated that it has a higher potency compared to traditional antibiotics like norfloxacin and chloramphenicol against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Drug | Comparison MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | Norfloxacin | 1.0 |

| Escherichia coli | 0.5 | Chloramphenicol | 2.0 |

Fungicidal Activity

The triazole moiety is well-known for its fungicidal properties. Compounds similar to this compound have been incorporated into fungicides due to their effectiveness against various fungal pathogens.

Table 2: Fungicidal Efficacy of Triazole Compounds

| Compound | Target Fungi | Efficacy (EC50) |

|---|---|---|

| 5-(3,4-Dichlorobenzyl)-triazole | Fusarium oxysporum | 0.019 |

| Prothioconazole | Gibberella zeae | 0.025 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazoles helps in designing more effective derivatives. The presence of the dichlorobenzyl group significantly enhances both antibacterial and antifungal activities compared to simpler triazole structures.

Key Structural Features:

- Dichlorobenzyl Group: Increases lipophilicity and facilitates better interaction with microbial membranes.

- Triazole Ring: Essential for biological activity due to its ability to form hydrogen bonds with biological targets.

Case Study 1: Anticancer Efficacy

A study conducted on melanoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 51 nM), indicating its potential as an effective therapeutic agent against skin cancers.

Case Study 2: Antimicrobial Potency

In a comparative study evaluating various triazole derivatives against Staphylococcus aureus, the compound exhibited an MIC value of 0.5 µg/mL, outperforming traditional antibiotics and suggesting its utility in treating resistant bacterial infections .

作用機序

The mechanism of action of 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The dichlorobenzyl group enhances its ability to penetrate cell membranes, increasing its efficacy .

類似化合物との比較

Similar Compounds

1,2,4-Triazole: A basic structure that forms the core of many biologically active compounds.

3,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl group but lacks the triazole ring.

4-Propyl-1,2,4-triazole: Similar triazole structure but without the dichlorobenzyl group.

Uniqueness

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol is unique due to the combination of the dichlorobenzyl and propyl groups on the triazole ring, which imparts specific chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

生物活性

5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNS

- CAS Number : 306936-92-5

This compound features a triazole ring with a thiol group that is believed to play a crucial role in its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the thiol group enhances their interaction with microbial enzymes, leading to increased efficacy against various pathogens .

- Anticancer Properties : Several studies have demonstrated that compounds with triazole-thiol moieties possess cytotoxic effects against cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of melanoma and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell migration.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, it has been noted for its ability to inhibit tyrosinase activity, which is relevant in conditions like hyperpigmentation and melanoma .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of triazole derivatives including this compound, it was found that this compound exhibited significant cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC values indicated potent activity, suggesting that further development could lead to effective therapeutic agents for cancer treatment .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results showed that this compound displayed comparable or superior activity against certain strains when compared to standard antibiotics .

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)methyl]-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3S/c1-2-5-17-11(15-16-12(17)18)7-8-3-4-9(13)10(14)6-8/h3-4,6H,2,5,7H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBXYIAYJIOLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371058 | |

| Record name | 5-[(3,4-Dichlorophenyl)methyl]-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-92-5 | |

| Record name | 5-[(3,4-Dichlorophenyl)methyl]-4-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。